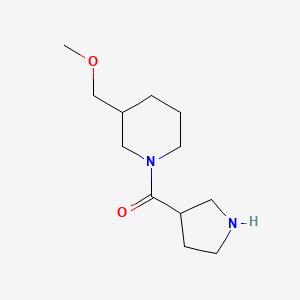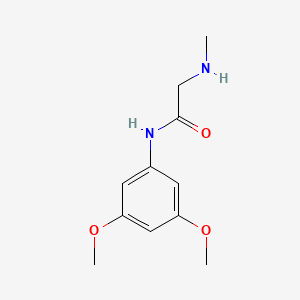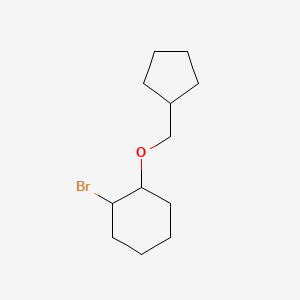
1-Bromo-2-(cyclopentylmethoxy)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-(cyclopentylmethoxy)cyclohexane is an organic compound with the molecular formula C12H21BrO. It is a brominated derivative of cyclohexane, where a bromine atom is attached to the first carbon and a cyclopentylmethoxy group is attached to the second carbon of the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(cyclopentylmethoxy)cyclohexane typically involves the bromination of 2-(cyclopentylmethoxy)cyclohexane. This can be achieved through the reaction of 2-(cyclopentylmethoxy)cyclohexane with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
1-Bromo-2-(cyclopentylmethoxy)cyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions (SN1 and SN2): The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions (E2 and E1): The compound can undergo elimination reactions to form alkenes, particularly when treated with strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt).
Oxidation and Reduction Reactions: The cyclopentylmethoxy group can be oxidized to form corresponding ketones or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) in solvents such as ethanol or tert-butanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines depending on the nucleophile used.
Elimination: Formation of alkenes such as cyclohexene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
科学的研究の応用
1-Bromo-2-(cyclopentylmethoxy)cyclohexane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Material Science:
Chemical Biology: Used in the study of biological systems and the development of chemical probes for biological research
作用機序
The mechanism of action of 1-Bromo-2-(cyclopentylmethoxy)cyclohexane involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom serves as a good leaving group, allowing the compound to participate in various chemical transformations. The cyclopentylmethoxy group can also influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
- 1-Bromo-2-(methoxymethyl)cyclohexane
- 1-Bromo-2-(ethoxymethyl)cyclohexane
- 1-Bromo-2-(cyclohexylmethoxy)cyclohexane
Uniqueness
1-Bromo-2-(cyclopentylmethoxy)cyclohexane is unique due to the presence of the cyclopentylmethoxy group, which imparts distinct steric and electronic properties to the compound. This makes it different from other brominated cyclohexane derivatives and allows it to participate in specific chemical reactions and applications .
特性
分子式 |
C12H21BrO |
|---|---|
分子量 |
261.20 g/mol |
IUPAC名 |
1-bromo-2-(cyclopentylmethoxy)cyclohexane |
InChI |
InChI=1S/C12H21BrO/c13-11-7-3-4-8-12(11)14-9-10-5-1-2-6-10/h10-12H,1-9H2 |
InChIキー |
SZGGZAFINABPKI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)COC2CCCCC2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


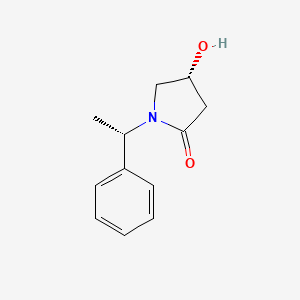
![2-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13325039.png)
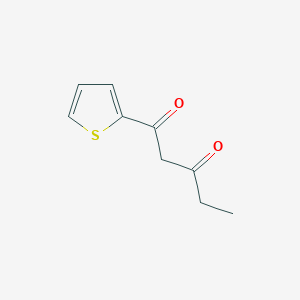
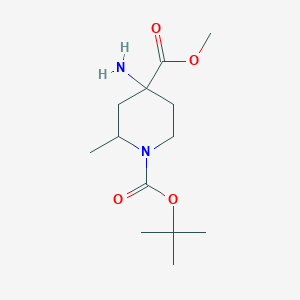
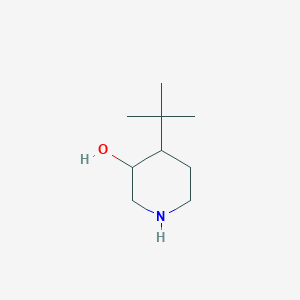
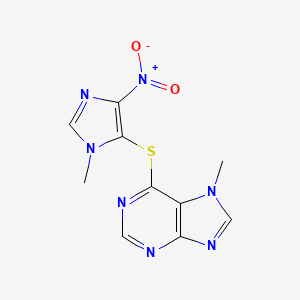
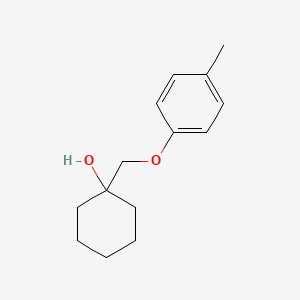
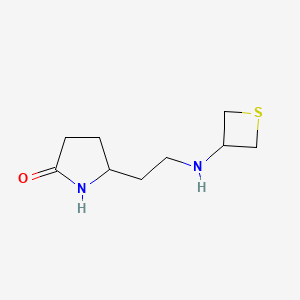
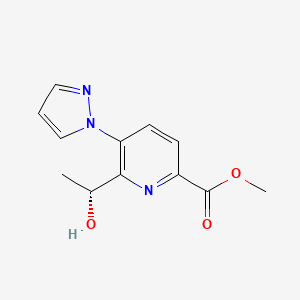


![Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13325092.png)
